molecular formula C21H21BF6N2O3 B12058527 Mattson Boronate Urea Pinacol Ester

Mattson Boronate Urea Pinacol Ester

Cat. No.: B12058527
M. Wt: 474.2 g/mol
InChI Key: OJFYKTGJRXTBRH-UHFFFAOYSA-N
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Description

Mattson Boronate Urea Pinacol Ester, with the chemical formula C21H21BF6N2O3 and a molecular weight of 474.20 g/mol , is a user-friendly, bench-stable white solid. This compound is known for its moderate acidity (pKa in DMSO = 9.5) and enhanced catalytic abilities and stability in select reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mattson Boronate Urea Pinacol Ester involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mattson Boronate Urea Pinacol Ester undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as or .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids , while reduction can produce alcohols or amines .

Scientific Research Applications

Mattson Boronate Urea Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mattson Boronate Urea Pinacol Ester involves its ability to act as a Lewis acid catalyst. The boron atom in the compound coordinates with the carbonyl oxygen of the urea group, enhancing its acidity and catalytic efficiency. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mattson Boronate Urea Pinacol Ester stands out due to its moderate acidity and enhanced catalytic abilities compared to conventional ureas. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C21H21BF6N2O3

Molecular Weight

474.2 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C21H21BF6N2O3/c1-18(2)19(3,4)33-22(32-18)15-7-5-6-8-16(15)30-17(31)29-14-10-12(20(23,24)25)9-13(11-14)21(26,27)28/h5-11H,1-4H3,(H2,29,30,31)

InChI Key

OJFYKTGJRXTBRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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